(3S)-Citryl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

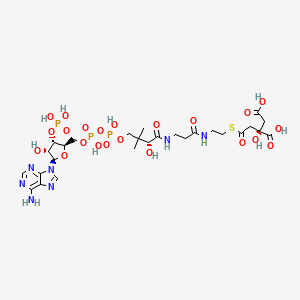

(3S)-Citryl-CoA, also known as this compound, is a useful research compound. Its molecular formula is C27H42N7O22P3S and its molecular weight is 941.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Role in Metabolism

(3S)-Citryl-CoA is formed during the condensation of acetyl-CoA and oxaloacetate, catalyzed by citrate synthase. This reaction is pivotal for cellular energy production and biosynthetic pathways. The high-energy thioester bond in this compound facilitates subsequent reactions leading to citrate formation, which is essential for the Krebs cycle.

Enzymatic Mechanism

The formation of this compound involves a series of steps:

- Substrate Binding : Acetyl-CoA and oxaloacetate bind to citrate synthase.

- Thioester Formation : The reaction leads to the formation of this compound, which acts as an intermediate.

- Cleave to Products : The compound is subsequently cleaved to yield acetyl-CoA and oxaloacetate, with specific amino acids in citrate synthase playing critical roles in substrate affinity and catalysis .

Structural Insights from Research

Recent structural studies have provided insights into the catalytic mechanism involving this compound. For instance, cryo-electron microscopy has captured various states of ACLY, revealing how this compound transitions between different conformations during catalysis .

Case Study: ACLY Mutants

Research on ACLY-D1026A mutants has shown that this mutation traps this compound in a configuration incompatible with acetyl-CoA production. This finding illustrates the allosteric regulation of ACLY by this compound, emphasizing its importance in enzyme kinetics and metabolic regulation .

Therapeutic Implications

The understanding of this compound's role in metabolism opens avenues for therapeutic applications, particularly in diseases associated with aberrant ACLY activity. Inhibitors targeting ACLY could be designed based on the structural insights gained from studies involving this compound .

Potential Drug Design

The phospho-(3S)-Citryl-CoA intermediate observed in certain studies suggests that it could serve as a lead compound for developing ACLY inhibitors. Targeting the interface between the ASH and CSH domains of ACLY may yield high-potency inhibitors that can modulate metabolic pathways effectively .

Comparative Analysis of Thioesters

To understand the significance of this compound within metabolic processes, it can be compared with other thioester compounds:

| Compound | Role in Metabolism | Key Features |

|---|---|---|

| This compound | Intermediate in citric acid cycle | High-energy thioester bond |

| Acetyl-CoA | Central metabolite for biosynthesis | Precursor for fatty acids |

| Succinyl-CoA | Key intermediate in TCA cycle | Involved in energy production |

特性

分子式 |

C27H42N7O22P3S |

|---|---|

分子量 |

941.6 g/mol |

IUPAC名 |

(2R)-2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)/t13-,18-,19-,20+,24-,27-/m1/s1 |

InChIキー |

IHVFHZGGMJDGGZ-OZHIPCIHSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@](CC(=O)O)(C(=O)O)O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O |

同義語 |

(3S)-citryl-CoA citryl-CoA citryl-coenzyme A coenzyme A, citryl- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。